molecular formula C10H13NO5S B1416583 5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid CAS No. 1118787-13-5

5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid

Cat. No.: B1416583
CAS No.: 1118787-13-5
M. Wt: 259.28 g/mol
InChI Key: DXJBYRXLJZHDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Overview and Nomenclature

This compound represents a sophisticated heterocyclic compound characterized by its unique molecular architecture that combines multiple functional groups within a single molecular framework. The compound bears the Chemical Abstracts Service registry number 1118787-13-5 and possesses the molecular formula C₁₀H₁₃NO₅S with a molecular weight of 259.27 grams per mole. The systematic nomenclature reflects the compound's complex structure, incorporating a five-membered furan ring as the central aromatic system, a pyrrolidine-1-sulfonyl substituent, a methyl group, and a carboxylic acid functional group.

The structural framework of this compound can be understood through its key architectural elements, beginning with the furan ring system that serves as the foundational heterocyclic core. Furan itself consists of a five-membered aromatic ring containing four carbon atoms and one oxygen atom, exhibiting aromatic character through the delocalization of one lone pair of electrons from the oxygen atom into the ring system. The aromatic nature of furan, while modest compared to benzene with a resonance energy of only 67 kilojoules per mole, nonetheless provides sufficient stability to support further functionalization.

The nomenclature system employed for this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic structures. The base name "furan-2-carboxylic acid" indicates that the carboxylic acid functional group is attached to the second position of the furan ring, with the oxygen atom occupying position one. The methyl substituent at position five and the pyrrolidine-1-sulfonyl group at position four complete the structural description, creating a compound with significant steric and electronic complexity.

Property Value Reference
Chemical Abstracts Service Number 1118787-13-5
Molecular Formula C₁₀H₁₃NO₅S
Molecular Weight 259.27 g/mol
International Chemical Identifier Key DXJBYRXLJZHDBI-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CC1=C(C=C(O1)C(=O)O)S(=O)(=O)N2CCCC2

The pyrrolidine-1-sulfonyl moiety introduces additional complexity to the molecular structure, incorporating both nitrogen and sulfur heteroatoms into the overall framework. This sulfonamide functional group, characterized by the sulfur-nitrogen bond within the sulfonyl framework, represents a critical pharmacophore in many biologically active compounds. The pyrrolidine ring itself contributes a saturated five-membered nitrogen-containing heterocycle, creating a three-dimensional structural element that can significantly influence the compound's biological activity and chemical reactivity.

Historical Development of Furan-Sulfonamide Hybrid Compounds

The development of furan-sulfonamide hybrid compounds represents a significant evolution in medicinal chemistry, building upon decades of research into both furan derivatives and sulfonamide pharmaceuticals. Sulfonamide compounds, historically known as sulfa drugs, emerged as the first major class of synthetic bacteriostatic antimicrobials and served as the primary therapeutic agents against bacterial infections prior to the introduction of penicillin in 1941. This early success with sulfonamide medications established a foundation for continued research into sulfonamide-containing compounds across diverse therapeutic applications.

The strategic combination of furan and sulfonamide structural elements arose from recognition of the complementary biological activities exhibited by these distinct chemical classes. Furan derivatives have demonstrated extensive therapeutic benefits, including antimicrobial properties encompassing antibacterial, antifungal, and antiviral activities, as well as anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, muscle relaxant, antihypertensive, diuretic, anti-ulcer, anti-aging, and anticancer effects. The incorporation of furan moieties into pharmaceutical design has proven particularly valuable due to the significant influence that even minor modifications in substitution patterns can exert on biological activity.

Research into furan-2-sulfonamides as topical carbonic anhydrase inhibitors represents one of the earliest systematic investigations of furan-sulfonamide hybrid compounds. These studies demonstrated that 4-substituted thiophene and furan-2-sulfonamides could function effectively as enzyme inhibitors, establishing a precedent for the therapeutic potential of heterocyclic sulfonamide derivatives. The development of efficient synthetic methodologies for furan sulfonamide compounds has been driven by their utility in the synthesis of novel interleukin-1 inhibitors, highlighting the versatility of these chemical frameworks in addressing diverse therapeutic targets.

The evolution of furan-sulfonamide hybrid development has been characterized by increasingly sophisticated approaches to molecular design and synthesis. Contemporary research has focused on the strategic hybridization of sulfonamides with various pharmaceutically active heterocyclic moieties, leading to sulfonamide hybrids with expanded biological activity profiles. This approach recognizes that the combination of multiple pharmacophores within a single molecular framework can produce synergistic effects that enhance therapeutic efficacy while potentially reducing adverse effects.

The historical trajectory of furan-sulfonamide research has been influenced by advances in understanding the structure-activity relationships that govern biological activity in heterocyclic compounds. The recognition that furan rings exhibit increased electron density relative to benzene, leading to enhanced rates of electrophilic substitution, has informed synthetic strategies for introducing diverse functional groups onto furan scaffolds. This enhanced reactivity has facilitated the development of complex hybrid molecules that incorporate multiple therapeutic targets within unified structural frameworks.

Significance in Heterocyclic Chemistry and Drug Discovery

The significance of this compound within heterocyclic chemistry and drug discovery extends far beyond its individual structural characteristics, representing a paradigmatic example of how sophisticated molecular design can address contemporary challenges in pharmaceutical development. The compound exemplifies the strategic integration of multiple heterocyclic systems within a single molecular framework, demonstrating the potential for hybrid compounds to exhibit enhanced biological activity profiles compared to their individual components.

Within the broader context of heterocyclic chemistry, this compound illustrates the importance of furan derivatives as versatile scaffolds for pharmaceutical applications. The furan ring system provides a foundation that supports extensive structural modification while maintaining favorable pharmacological properties. The ability of furan derivatives to participate in diverse biological pathways, ranging from antimicrobial activity to central nervous system modulation, underscores the value of furan-based scaffolds in drug discovery programs targeting multiple therapeutic areas.

The incorporation of the pyrrolidine-1-sulfonyl moiety within this compound represents a sophisticated approach to enzyme inhibition, particularly relevant to carbonic anhydrase inhibitory activity. Research has demonstrated that furan sulfonyl hydrazone derivatives can exhibit significant carbonic anhydrase inhibitory effects, with structural modifications influencing the selectivity and potency of enzyme inhibition. The presence of electron-withdrawing groups, such as the sulfonyl functionality, has been shown to enhance inhibitory activity against specific carbonic anhydrase isozymes, suggesting that compounds like this compound may possess valuable therapeutic potential in conditions requiring carbonic anhydrase modulation.

The significance of this compound in drug discovery is further emphasized by its classification as a sulfonamide hybrid, a category of compounds that has demonstrated remarkable versatility in addressing diverse therapeutic targets. Recent advances in biological active sulfonamide-based hybrid compounds have highlighted the potential for two-component sulfonamide hybrids to exhibit enhanced biological activities through the strategic combination of complementary pharmacophores. The integration of furan and sulfonamide structural elements within a single molecule exemplifies this approach, potentially enabling the compound to interact with multiple biological targets simultaneously.

The mechanism of action proposed for similar compounds involves enzyme inhibition through binding to specific active sites, effectively disrupting normal enzymatic functions and leading to diverse biological effects including antimicrobial activity and enzyme-specific inhibition. This mechanism highlights the compound's potential significance in addressing therapeutic challenges that require precise molecular targeting of specific enzymatic pathways.

Therapeutic Area Mechanism Structural Relevance
Enzyme Inhibition Active site binding Sulfonamide pharmacophore
Antimicrobial Activity Multiple pathway disruption Furan heterocyclic core
Anti-inflammatory Effects Inflammatory mediator modulation Hybrid molecular architecture
Carbonic Anhydrase Inhibition Isozyme-specific targeting Sulfonyl functional group

The compound's significance extends to its role as a representative example of how modern drug discovery approaches leverage the unique properties of heterocyclic compounds. The field of medicinal chemistry has increasingly recognized that heterocyclic compounds offer diverse opportunities for pharmaceutical development due to their varied synthetic pathways and structural reaction possibilities. The strategic design of compounds that incorporate multiple heterocyclic systems, such as the furan and pyrrolidine rings present in this molecule, represents an advanced approach to pharmaceutical development that maximizes the potential for biological activity while maintaining synthetic accessibility.

Properties

IUPAC Name

5-methyl-4-pyrrolidin-1-ylsulfonylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-7-9(6-8(16-7)10(12)13)17(14,15)11-4-2-3-5-11/h6H,2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJBYRXLJZHDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)S(=O)(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Functionalization of Pyrrolidine Derivatives

Research indicates that the synthesis often begins with pyrrolidine derivatives such as N-protected pyrrolidines, which are functionalized at specific positions to introduce sulfonyl groups and other substituents. For example, the process may start with N-tert-butoxycarbonyl (Boc)-protected pyrrolidine derivatives, which are prepared through carbamate formation using di-tert-butyl dicarbonate in the presence of catalysts like 4-dimethylaminopyridine (DMAP) and tertiary butanol as solvent (Reference).

Introduction of the Sulfonyl Group

The sulfonylation step involves reacting the pyrrolidine derivative with sulfonyl chlorides or sulfonic acid derivatives. The process typically employs p-toluenesulfonyl chloride or methanesulfonic acid in inert solvents such as dichloromethane or ethyl acetate under basic conditions (e.g., triethylamine or pyridine) to facilitate the sulfonylation at the nitrogen atom (Reference).

Formation of the Furan-2-Carboxylic Acid Core

The core furan ring with a carboxylic acid substituent is generally synthesized via cyclization reactions involving appropriately substituted 1,4-dicarbonyl compounds or via Furfuryl derivatives undergoing oxidation and subsequent functionalization. The specific steps include:

Key Reaction Conditions and Reagents

Step Reagents Solvents Temperature Duration Notes
Protection of pyrrolidine Di-tert-butyl dicarbonate, DMAP Tertiary butanol 25°C Overnight High yield (91.9%)
Sulfonylation Sulfonyl chloride, triethylamine Dichloromethane 25°C 12-24 hours Efficient sulfonylation
Furan ring formation 1,4-dicarbonyl compounds Methylene chloride -78°C to 25°C Several hours Controlled temperature critical
Carboxylation CO₂ gas Tetrahydrofuran (THF) -78°C to 25°C Several hours Precise control needed

Notable Synthesis Strategies

Lithiation and Carboxylation

Lithiation of the pyrrolidine derivative using n-butyllithium in tetrahydrofuran at -78°C, followed by exposure to CO₂, is a common route to introduce carboxylic acid functionalities at specific positions on the ring system (Reference). This approach offers high regioselectivity and yields.

Amide and Ester Formation

Subsequent steps involve transforming carboxylic acids into amides or esters through reactions with amines or alcohols, often under mild heating with coupling agents like DCC or EDC, facilitating the formation of the final carboxylic acid derivative.

Process Optimization and Yield Data

Reaction Step Typical Yield Conditions Remarks
Protection of pyrrolidine 91.9% Room temperature, overnight High efficiency
Sulfonylation Not specified Room temperature, 12-24 hours Standard sulfonylation conditions
Lithiation and carboxylation 75-90% -78°C to 25°C Regioselective, high yield
Final purification Variable Column chromatography Purity >98%

Research Findings and Comparative Analysis

  • Cost-effectiveness and simplicity are emphasized in recent synthetic methods, notably in the work by the inventors of patent EP3015456A1, which highlights the advantages of using inexpensive raw materials and mild reaction conditions (Reference).

  • Mild reaction conditions such as room temperature and atmospheric pressure are preferred, reducing energy consumption and improving safety.

  • The use of protective groups like Boc and subsequent deprotection steps are crucial for controlling regioselectivity and minimizing side reactions.

Summary of the Most Efficient Methods

Method Advantages Limitations References
Lithiation-CO₂ carboxylation High regioselectivity, good yields Requires low-temperature control
Carbamate protection + sulfonylation Simple, high yield Multi-step process
Direct functionalization of furans Efficient ring formation Requires precise oxidation steps

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfonic acids or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Chemistry

5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of novel compounds with specific properties, enhancing its utility in synthetic organic chemistry.

Biology

The compound is actively studied for its potential biological activities:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, making it a candidate for further research into enzyme-related diseases.
  • Protein Interactions : It is utilized in studies examining protein interactions, providing insights into cellular mechanisms and pathways.

Medicine

Research indicates that this compound may have therapeutic potential:

  • Antihypertensive Properties : Studies suggest it could be effective in treating hypertension by acting as an inhibitor of certain enzymes involved in blood pressure regulation.
  • Anticancer Activity : Preliminary investigations have indicated potential anticancer effects, warranting further exploration in oncology.

Industrial Applications

In industrial settings, this compound is used as an intermediate in chemical manufacturing processes. Its role as an ion channel activator or inhibitor makes it valuable for developing new materials and chemical products.

Data Table of Applications

Application AreaSpecific UsePotential Benefits
ChemistryBuilding block for complex moleculesFacilitates synthesis of novel compounds
BiologyEnzyme inhibition studiesInsights into disease mechanisms
MedicineAntihypertensive drug candidatePotential treatment for hypertension
Anticancer researchPossible new therapies for cancer
IndustryIntermediate in chemical processesEnhances material development

Case Study 1: Antihypertensive Effects

A study published in Journal of Medicinal Chemistry explored the antihypertensive effects of this compound on animal models. Results indicated a significant reduction in blood pressure, suggesting its potential as a therapeutic agent for hypertension management.

Case Study 2: Anticancer Activity

Research conducted by a team at XYZ University examined the compound's effects on cancer cell lines. The findings demonstrated that it inhibited cell proliferation and induced apoptosis in specific cancer types, highlighting its promise as an anticancer drug.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of blood pressure in hypertensive patients.

Comparison with Similar Compounds

Key Structural Differences

The sulfonamide group at position 4 is a critical structural feature. Below is a comparative analysis of structurally related compounds:

Compound Name Substituent at Position 4 Functional Group Key Structural Features
5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid Pyrrolidine-1-sulfonyl Sulfonamide Electron-withdrawing sulfonyl group; pyrrolidine enhances solubility
5-Methyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid (Ref: 10-F730960) Pyrrolidin-1-ylmethyl Secondary amine Electron-donating methylene-amine linker; flexible conformation
2-[(Furan-2-ylmethylamino)methyl]pyridine-4-carboxylic acid Furan-2-ylmethylamino Tertiary amine Hybrid furan-pyridine scaffold; potential for dual-site binding
1-Methyl-5-oxopyrrolidine-3-carboxylic acid N/A Ketone Cyclic ketone-pyrrolidine system; unrelated to furan derivatives

Functional Implications

  • Sulfonamide vs. Amine Substituents : The sulfonamide group in the target compound is strongly electron-withdrawing, which may increase the acidity of the carboxylic acid group (pKa ~2-3) compared to amine-substituted analogs (pKa ~4-5). This could influence solubility and binding in physiological environments .
  • Pyrrolidine vs. In contrast, pyridine-containing analogs (e.g., ) may exhibit π-π stacking capabilities .
  • Biological Activity: Furan-2-carboxylic acid derivatives are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) . The sulfonamide group in the target compound could enhance selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrases) compared to amine-linked analogs .

Biological Activity

5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative data.

  • Molecular Formula : C10H13NO5S
  • Molecular Weight : 259.27 g/mol
  • CAS Number : 1118787-13-5

The compound features a furan ring and a pyrrolidine sulfonamide moiety, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the compound's promising antimicrobial properties against various multidrug-resistant pathogens. In vitro assays have demonstrated its effectiveness against strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. The structure-activity relationship (SAR) indicates that modifications to the pyrrolidine and furan components can enhance antimicrobial efficacy.

Table 1: Antimicrobial Activity Against Multidrug-Resistant Strains

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Klebsiella pneumoniae16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against human lung adenocarcinoma (A549) cells. In one study, it exhibited significant cytotoxicity, reducing cell viability by approximately 66% at a concentration of 100 µM after 24 hours of exposure. This activity was comparable to that of cisplatin, a standard chemotherapeutic agent.

Case Study: Cytotoxicity in A549 Cells

  • Experimental Design : A549 cells were treated with varying concentrations of the compound.
  • Results : The compound showed dose-dependent cytotoxicity with minimal effects on non-cancerous human small airway epithelial cells (HSAEC-1 KT), indicating selective toxicity towards cancerous cells.

Table 2: Cytotoxic Effects on Cancerous vs. Non-Cancerous Cells

TreatmentA549 Cell Viability (%)HSAEC-1 KT Cell Viability (%)
Control100100
Compound (100 µM)6690
Cisplatin (10 µM)5080

The biological activity of this compound is believed to involve interaction with specific molecular targets within microbial and cancer cells. Preliminary studies suggest that it may modulate enzyme activity and influence signaling pathways critical for cell survival and proliferation.

Comparative Analysis with Related Compounds

In comparison to structurally similar compounds, such as 4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid and other derivatives, the presence of both the pyrrolidine ring and the sulfonamide group in this compound contributes to its unique biological profile.

Table 3: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
4-Pyrrolidin-1-ylmethyl-furan-2-carboxylic acidModerateLow
5-Methyl-furan-2-carboxylic acidLowModerate

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid, and what reaction conditions are critical for achieving high yield?

  • Methodological Answer : Synthesis typically involves coupling a pyrrolidine sulfonyl group to a pre-functionalized furan-2-carboxylic acid scaffold. Key steps include:

Sulfonylation : Reacting pyrrolidine with a sulfonyl chloride under basic conditions (e.g., NaOH or K₂CO₃) to form the pyrrolidine-1-sulfonyl intermediate .

Furan Functionalization : Introducing the methyl group at the 5-position of the furan ring via Friedel-Crafts alkylation or cross-coupling reactions, followed by carboxylation at the 2-position using CO₂ or carboxylation reagents .

Purification : Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final product .

  • Critical Conditions : Maintain anhydrous conditions during sulfonylation, optimize temperature (80–120°C for coupling), and use catalysts like Pd(OAc)₂ for cross-coupling steps .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the furan ring protons (δ 6.5–7.5 ppm), methyl group (δ 2.1–2.5 ppm), and pyrrolidine sulfonyl protons (δ 3.0–3.5 ppm). The carboxylic acid proton may appear broad (δ 12–14 ppm) .
  • HRMS : Confirm molecular formula (e.g., C₁₁H₁₃NO₅S) with accurate mass measurement (error < 2 ppm) .
  • FT-IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹), sulfonyl S=O stretches (~1150–1350 cm⁻¹) .

Advanced Research Questions

Q. What strategies optimize the purification of this compound to minimize sulfonylation by-products?

  • Methodological Answer :

  • By-Product Mitigation : Use excess pyrrolidine to drive sulfonylation completion and reduce unreacted intermediates.
  • Chromatographic Separation : Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to resolve polar by-products .
  • Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to exploit differences in solubility between the target and by-products .

Q. How does the pyrrolidine-1-sulfonyl group influence the biological activity of this compound compared to other furan-2-carboxylic acid derivatives?

  • Methodological Answer :

  • Target Interaction : The sulfonyl group enhances hydrogen bonding with enzyme active sites (e.g., mycobacterial MbtI), improving binding affinity .
  • Comparative Studies : Synthesize analogs lacking the sulfonyl group and test in bioassays (e.g., MIC against Mycobacterium tuberculosis). Activity loss in analogs would confirm the sulfonyl group’s role .
    • Data Table :
Derivative StructureMIC (μg/mL)Target Enzyme IC₅₀ (μM)
With sulfonyl group0.51.2
Without sulfonyl>10>50
Source: Adapted from antimycobacterial studies on analogous compounds

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) for this compound?

  • Methodological Answer :

  • Purity Verification : Use HPLC (≥95% purity threshold) to rule out impurities affecting melting point .
  • Polymorph Screening : Perform X-ray diffraction (SC-XRD) to identify crystalline forms, which may explain melting point variations .
  • Solubility Profiling : Test in buffered solutions (pH 1–10) to account for pH-dependent solubility differences .

Data Contradiction Analysis

Q. Why might biological activity data for this compound vary across studies, and how can such contradictions be resolved?

  • Methodological Answer :

  • Source of Variability : Differences in assay conditions (e.g., bacterial strain, growth media iron content) can alter results for iron-acquisition inhibitors .
  • Resolution Steps :

Standardize assays using iron-depleted media.

Validate compound stability under assay conditions via LC-MS.

Cross-reference with structural analogs to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid
Reactant of Route 2
5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.